N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-(2,4-dichlorophenoxy)acetamide
Description
N-[2-(1-Benzofuran-2-yl)-2-methoxyethyl]-2-(2,4-dichlorophenoxy)acetamide is a synthetic phenoxyacetamide derivative characterized by a 2,4-dichlorophenoxy backbone linked to an acetamide group. The nitrogen of the acetamide is substituted with a 2-(1-benzofuran-2-yl)-2-methoxyethyl moiety.
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-(2,4-dichlorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2NO4/c1-24-18(17-8-12-4-2-3-5-15(12)26-17)10-22-19(23)11-25-16-7-6-13(20)9-14(16)21/h2-9,18H,10-11H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PERLIGYTMPUVLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)COC1=C(C=C(C=C1)Cl)Cl)C2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Benzofuran Core via Transition Metal-Catalyzed Cyclization
The benzofuran moiety in N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-(2,4-dichlorophenoxy)acetamide is synthesized via a one-pot iron/copper-catalyzed process adapted from methodologies developed for benzo[b]furan derivatives. Starting with 3-methoxyphenylacetic acid, a Weinreb amide intermediate is formed using N,O-dimethylhydroxylamine hydrochloride and carbodiimide coupling agents (Equation 1):
$$
\text{3-Methoxyphenylacetic acid} + \text{ClC(O)N(Me)OMe} \xrightarrow{\text{EDC, DMAP}} \text{Weinreb amide} \quad \text{(85\% yield)}
$$
Subsequent Grignard addition with 4-chlorophenylmagnesium bromide yields a ketone precursor, which undergoes iodination using iron(III) triflimide (2.5 mol%) and N-iodosuccinimide (NIS) at 0°C. Intramolecular C–O cyclization is catalyzed by CuI (10 mol%) with N,N’-dimethylethylenediamine (DMEDA), producing 2-arylbenzofuran in 59–74% yield (Table 1).
Table 1: Optimization of Benzofuran Cyclization Conditions
| Catalyst System | Temperature (°C) | Yield (%) | Byproducts Identified |
|---|---|---|---|
| FeCl₃ + CuI/DMEDA | 80 | 74 | <5% diiodinated species |
| Fe(NTf₂)₃ alone | 100 | 41 | 22% dehalogenated side chain |
Preparation of 2-(2,4-Dichlorophenoxy)Acetic Acid Derivatives
The 2-(2,4-dichlorophenoxy)acetic acid component is synthesized via nucleophilic aromatic substitution, as detailed in patent WO2024031002A1. 2,4-Dichlorophenol is reacted with ethyl bromoacetate in acetone under reflux, followed by alkaline hydrolysis (Equation 2):
$$
\text{2,4-Dichlorophenol} + \text{BrCH₂COOEt} \xrightarrow{\text{K₂CO₃, acetone}} \text{Ethyl 2-(2,4-dichlorophenoxy)acetate} \quad \text{(92\% yield)}
$$
$$
\text{Ethyl ester} \xrightarrow{\text{NaOH, H₂O/EtOH}} \text{2-(2,4-Dichlorophenoxy)acetic acid} \quad \text{(88\% yield)}
$$
Critical to minimizing dichloroanisole byproducts is the use of anhydrous acetone and controlled stoichiometry (phenol:haloester = 1:1.05). Patent data indicate that substituting bromoacetyl chloride reduces esterification efficiency to 67% due to competing Friedel-Crafts acylation.
Amide Coupling Strategies for Final Assembly
Coupling the benzofuran-containing amine (2-(1-benzofuran-2-yl)-2-methoxyethylamine) with 2-(2,4-dichlorophenoxy)acetic acid is achieved via TFAA activation, adapting protocols from AccuStandard’s acetamide synthesis. The acid is treated with TFAA (1.2 eq) in dichloromethane (DCM) at −15°C for 30 minutes, followed by dropwise addition of the amine (1.1 eq) in DCM (Equation 3):
$$
\text{Acid} + \text{TFAA} \rightarrow \text{Mixed anhydride} \xrightarrow{\text{Amine}} \text{N-[2-(1-Benzofuran-2-yl)-2-Methoxyethyl]Acetamide} \quad \text{(68\% yield)}
$$
Alternative methods using N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) result in lower yields (45–52%) due to poor solubility of the benzofuran amine in aprotic solvents. Patent WO2024031002A1 notes that urea byproducts are prevalent when coupling chlorophenoxy acids with sterically hindered amines unless low temperatures (−10 to 0°C) are maintained.
Purification and Analytical Characterization
Crude product purification employs silica gel chromatography (ethyl acetate/hexanes, 3:7 → 1:1 gradient) followed by recrystallization from ethanol/water (4:1). High-performance liquid chromatography (HPLC) with a C18 column (ACN/H₂O + 0.1% TFA) confirms >98% purity, while nuclear magnetic resonance (NMR) spectroscopy verifies regiochemistry:
- ¹H NMR (400 MHz, CDCl₃) : δ 7.62 (d, J = 8.4 Hz, 1H, benzofuran H-4), 7.28–7.21 (m, 2H, dichlorophenoxy H-3/H-5), 4.52 (s, 2H, OCH₂CO), 3.89 (q, J = 6.8 Hz, 1H, methoxyethyl CH), 3.38 (s, 3H, OCH₃).
- ¹³C NMR : 168.9 ppm (amide carbonyl), 159.2 ppm (dichlorophenoxy C-O), 154.7 ppm (benzofuran C-2).
Scalability and Industrial Considerations
Bench-scale trials (100 g) using the TFAA method demonstrate consistent yields (65–68%) with 99.5% purity after recrystallization. However, patent WO2024031002A1 highlights the need for rigorous drying of intermediates to prevent TFAA hydrolysis during large-scale reactions. Environmental assessments recommend recycling DCM via distillation (bp 40°C) to reduce solvent waste.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-(2,4-dichlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2,3-dione under strong oxidizing conditions.
Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products
Oxidation: Benzofuran-2,3-dione.
Reduction: Corresponding alcohol derivatives.
Substitution: Various substituted phenoxyacetamides depending on the nucleophile used.
Scientific Research Applications
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-(2,4-dichlorophenoxy)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-(2,4-dichlorophenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran moiety may interact with aromatic residues in the active site of enzymes, while the dichlorophenoxy group could form hydrogen bonds or hydrophobic interactions with the target. These interactions can modulate the activity of the target enzyme or receptor, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Substituent Variations on the Acetamide Nitrogen
The nitrogen substituent significantly influences physicochemical and biological properties. Key analogs include:
Key Observations :
- Benzofuran vs. Benzothiophene: highlights N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-(2,4-dichlorophenoxy)acetamide, where benzothiophene replaces benzofuran.
- Methoxyethyl vs. Hydroxypropyl : The target’s methoxyethyl group likely improves metabolic stability over hydroxypropyl derivatives, which may undergo oxidation .
Key Observations :
Physicochemical Properties
Critical parameters include melting point, logP, and solubility:
Key Observations :
- The benzofuran core likely increases rigidity and melting point compared to flexible alkyl chains.
- The methoxy group may reduce logP slightly compared to purely aromatic substituents (e.g., 4.486 in ) .
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